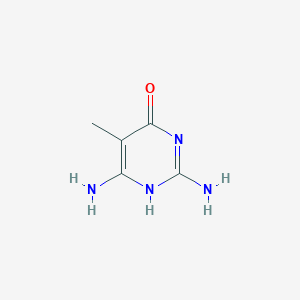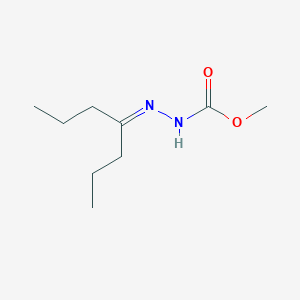
2,6-diamino-5-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diamino-5-methyl-1H-pyrimidin-4-one, also known as MAP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MAP is a pyrimidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. This interaction can lead to changes in the structure and function of nucleic acids, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one in lab experiments is its stability and ease of handling. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one can be easily synthesized using various methods, making it readily available for research. However, one limitation of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-diamino-5-methyl-1H-pyrimidin-4-one, including the development of novel therapeutic agents based on its unique properties, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its role in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one and its effects on biological systems.
Synthesemethoden
2,6-diamino-5-methyl-1H-pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,4,6-trichloropyrimidine with methanol and ammonia, or the reaction of 2,6-dichloro-5-methylpyrimidin-4-one with ammonia. The synthesis of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various scientific research applications, including as a fluorescent probe for imaging biological systems, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2,4-diamino-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPMQHGAMNNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-5-methyl-1H-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














